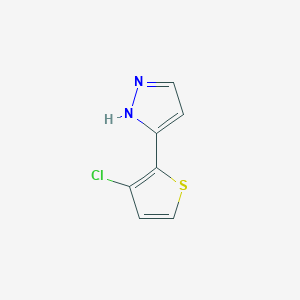

5-(3-Chloro-2-Thienyl)-1H-Pyrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(3-chlorothiophen-2-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-5-2-4-11-7(5)6-1-3-9-10-6/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXAHRPTUBINPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5 3 Chloro 2 Thienyl 1h Pyrazole

Established Synthetic Routes to the Pyrazole (B372694) Core

The construction of the pyrazole ring is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods generally involve the formation of the N-N bond and the C-N bonds of the heterocyclic ring from acyclic precursors.

Cyclocondensation Reactions of Precursors

One of the most fundamental and widely used methods for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. This approach, often referred to as the Knorr pyrazole synthesis, is a robust and versatile method for creating a wide array of substituted pyrazoles. organic-chemistry.orgchemscene.com The reaction proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The versatility of this method lies in the ready availability of various substituted 1,3-dicarbonyls and hydrazines, allowing for diverse substitution patterns on the final pyrazole product. Multicomponent reactions that generate the 1,3-dicarbonyl compound in situ have further expanded the scope of this classic transformation. organic-chemistry.orgnih.gov

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

Another powerful strategy for the synthesis of pyrazoles involves the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. In this context, nitrile imines, which can be generated in situ from hydrazonoyl halides, are common 1,3-dipoles. These react with alkynes or alkenes as dipolarophiles to construct the pyrazole or pyrazoline ring, respectively. organic-chemistry.org This method offers a high degree of control over the regiochemistry of the final product, which is a significant advantage in the synthesis of specifically substituted pyrazoles. The use of metal catalysis, such as copper, has been shown to enhance the efficiency and regioselectivity of these cycloaddition reactions.

Hydrazone-Mediated Cyclization Pathways

Hydrazones themselves are key intermediates in several pyrazole syntheses and can be utilized in various cyclization strategies beyond the classic Knorr synthesis. For instance, α,β-unsaturated hydrazones can undergo intramolecular cyclization to form pyrazolines, which can then be oxidized to pyrazoles. orgsyn.org Furthermore, hydrazones can be reacted with other reagents to build the pyrazole ring. A notable example is the Vilsmeier-Haack reaction of hydrazones, which can lead to the formation of pyrazole-4-carbaldehydes, versatile intermediates for further functionalization. sigmaaldrich.com Additionally, transition-metal-catalyzed cross-coupling reactions of hydrazones have emerged as a modern and efficient method for the synthesis of polysubstituted pyrazoles.

Specific Synthesis of 5-(3-Chloro-2-Thienyl)-1H-Pyrazole

The synthesis of the target molecule, this compound, would most logically proceed through the cyclocondensation of a suitable 1,3-dicarbonyl precursor derived from 3-chlorothiophene (B103000) with a hydrazine source.

Precursor Synthesis and Reaction Conditions

The key precursor for the synthesis of this compound is a 1,3-dicarbonyl compound bearing the 3-chloro-2-thienyl group. A common and practical starting material for this is 1-(3-chlorothiophen-2-yl)ethanone , also known as 2-acetyl-3-chlorothiophene. This ketone can be prepared via the Friedel-Crafts acylation of 3-chlorothiophene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Once 1-(3-chlorothiophen-2-yl)ethanone is obtained, it can be converted into a suitable 1,3-dicarbonyl equivalent. A common strategy is the Claisen condensation with a suitable ester, such as diethyl oxalate, to introduce the second carbonyl group. The resulting β-ketoester can then be reacted with hydrazine hydrate (B1144303) to yield the target pyrazole.

The cyclocondensation reaction of the 1,3-dicarbonyl precursor with hydrazine hydrate is typically carried out in a protic solvent such as ethanol (B145695) or acetic acid. The reaction may be performed at room temperature or with heating to drive the reaction to completion. The use of an acid or base catalyst can also influence the reaction rate and yield.

A plausible reaction scheme is outlined below:

Scheme 1: Plausible Synthetic Route to this compound

(This is a generalized scheme and specific conditions would require experimental optimization.)

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-Chlorothiophene, Acetyl chloride | AlCl₃, inert solvent (e.g., CH₂Cl₂) | 1-(3-Chloro-2-thienyl)ethanone |

| 2 | 1-(3-Chloro-2-thienyl)ethanone, Diethyl oxalate | Base (e.g., NaOEt), Ethanol | Diethyl 2-((3-chloro-2-thienyl)carbonyl)malonate |

| 3 | Diethyl 2-((3-chloro-2-thienyl)carbonyl)malonate | Hydrazine hydrate, Ethanol/Acetic acid, Heat | This compound-3-carboxylic acid ethyl ester |

| 4 | This compound-3-carboxylic acid ethyl ester | 1. NaOH (aq), Heat; 2. HCl (aq) | This compound-3-carboxylic acid |

| 5 | This compound-3-carboxylic acid | Heat | This compound |

Considerations for Regioselectivity and Yield Optimization

A critical aspect of the synthesis of unsymmetrically substituted pyrazoles from 1,3-dicarbonyls is regioselectivity . The reaction of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to two isomeric pyrazoles. In the case of the reaction with hydrazine itself (NH₂NH₂), the resulting pyrazole exists in tautomeric forms, and the position of the substituent is determined by which carbonyl group of the precursor undergoes initial attack by which nitrogen of the hydrazine.

For the synthesis of this compound from a precursor like diethyl 2-((3-chloro-2-thienyl)carbonyl)malonate, the reaction with hydrazine hydrate is expected to favor the desired regioisomer where the thienyl group is at the 5-position of the pyrazole ring. This is due to the generally observed trend where the more sterically hindered or electronically different carbonyl group dictates the regiochemical outcome. However, the exact ratio of regioisomers can be influenced by reaction conditions such as the solvent, temperature, and pH. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses. cymitquimica.com

Yield optimization would involve a systematic study of various reaction parameters. These include:

Solvent: Protic solvents like ethanol and acetic acid are common, but aprotic solvents could also be explored.

Temperature: The reaction could be run at temperatures ranging from ambient to the reflux temperature of the solvent.

Catalyst: The use of acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, NaOEt) catalysts could be investigated to improve reaction rates and yields.

Reaction Time: Monitoring the reaction progress by techniques like TLC or GC-MS would be crucial to determine the optimal reaction time.

Purification: Efficient purification of the final product, likely through crystallization or chromatography, would be essential to obtain the compound in high purity.

Advanced Synthetic Techniques and Green Chemistry Principles in Pyrazole Synthesis

The development of synthetic methodologies for pyrazoles has increasingly focused on aligning with the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Advanced techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of sustainable catalysts are at the forefront of these efforts, offering significant advantages over traditional synthetic methods. rsc.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govrasayanjournal.co.in This technique utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture.

The synthesis of pyrazoles, including those derived from chalcones, has been shown to be highly amenable to microwave irradiation. nih.govresearchgate.net For the synthesis of this compound, a plausible microwave-assisted approach would involve the cyclization of a corresponding 3-(3-chloro-2-thienyl)chalcone with hydrazine hydrate. This reaction, when performed under microwave irradiation, is expected to proceed rapidly, minimizing the formation of byproducts.

A study on the microwave-assisted synthesis of various pyrazole derivatives demonstrated a significant reduction in reaction time, from hours to mere minutes, with yields often improving. nih.gov For instance, the condensation of chalcones with hydrazine hydrate under microwave irradiation was completed in 1-2 minutes, affording the corresponding pyrazolines in high yields. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives

| Entry | Precursor | Method | Reaction Time | Yield (%) | Reference |

| 1 | Substituted Chalcone (B49325) | Conventional (Reflux) | 12 h | 60-70 | |

| 2 | Substituted Chalcone | Microwave (300 W) | 4-6 min | 85-95 | |

| 3 | 2-Acetylnaphthalene & Benzaldehyde | Microwave (300 W) | 2-12 min | 82-99 | nih.gov |

This table presents generalized data from studies on analogous compounds to illustrate the advantages of microwave-assisted synthesis.

Ligand-Free and Ultrasound-Mediated Reaction Strategies

Ligand-Free Catalysis: In the realm of catalytic chemistry, the development of ligand-free catalytic systems is a significant step towards sustainability and cost-effectiveness. Ligands, often complex and expensive organic molecules, can be sensitive to air and moisture, and their removal from the final product can be challenging. Palladium-catalyzed cross-coupling reactions are pivotal in forming C-N bonds for the synthesis of N-arylpyrazoles. organic-chemistry.org Research has demonstrated the feasibility of conducting such reactions without the need for external ligands, simplifying the reaction setup and purification process. rsc.orgresearchgate.net A ligand-free palladium-catalyzed approach for the synthesis of this compound could involve the coupling of a suitable pyrazole precursor with a chlorinated thienyl derivative.

Ultrasound-Mediated Synthesis: Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. nih.govnih.gov Ultrasound-assisted synthesis is known for its mild reaction conditions, shorter reaction times, and improved yields, making it a valuable green chemistry tool. acs.org

The synthesis of pyrazoles and pyrazolines has been successfully achieved using ultrasound. nih.govnih.gov For example, the synthesis of 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles was carried out under ultrasonic irradiation in ethanol, resulting in a rapid and clean procedure. nih.gov A similar strategy could be envisioned for the cyclization of a 3-chloro-2-thienyl chalcone with hydrazine, where ultrasound could promote the reaction at ambient temperature, thus reducing energy consumption.

Table 2: Ultrasound-Promoted Synthesis of Heterocyclic Compounds

| Entry | Reaction | Conditions | Reaction Time | Yield (%) | Reference |

| 1 | Synthesis of pyrazoles and isoxazoles | Ethanol, Ultrasound | Improved times | High | nih.gov |

| 2 | Synthesis of thiazole (B1198619) derivatives | TCsSB catalyst, Ultrasound | - | - | acs.org |

| 3 | Synthesis of pyranopyrazoles | [CoFe2O4] catalyst, Ultrasound | 5 min | - | mdpi.com |

This table showcases examples of ultrasound-promoted synthesis for related heterocyclic compounds, highlighting the efficiency of this technique.

Catalytic Approaches for Sustainable Production

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, reduce energy requirements, and enable the use of more environmentally benign reagents. jetir.org

For the synthesis of pyrazoles, a variety of catalytic systems have been explored. These include the use of simple and inexpensive catalysts like ammonium (B1175870) chloride for the four-component condensation to form pyranopyrazoles in aqueous media. researchgate.net The use of water as a solvent is particularly advantageous from a green chemistry perspective. researchgate.net

Furthermore, heterogeneous catalysts, such as nanozeolite NaX, have been employed for the synthesis of pyrazolopyrimidine derivatives under solvent-free conditions or at reflux, offering advantages like reduced reaction times and improved yields. researchgate.net The reusability of such catalysts is a key feature that enhances the sustainability of the process.

In the context of this compound, a catalytic approach could involve a one-pot, multi-component reaction using a green catalyst. For instance, a reaction between a 3-chloro-2-thienyl containing 1,3-dicarbonyl compound, hydrazine, and potentially other components could be facilitated by a recyclable, non-toxic catalyst in an environmentally friendly solvent like water or ethanol. researchgate.netjetir.org

Palladium-catalyzed reactions also offer a powerful route for the synthesis of complex pyrazoles. organic-chemistry.org A sustainable approach would favor a ligand-free system, as mentioned earlier, or the use of highly efficient and recyclable palladium catalysts.

Chemical Reactivity and Derivatization Strategies of 5 3 Chloro 2 Thienyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) and Thiophene (B33073) Moieties

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, primarily at the C4 position. researchgate.netscribd.comnih.gov The C3 and C5 positions are generally deactivated due to the electron-withdrawing effect of the adjacent nitrogen atoms. researchgate.net The thiophene ring is also subject to electrophilic attack, with the reactivity at different positions influenced by the substituents.

On the Pyrazole Ring:

Electrophilic substitution on the 1H-pyrazole ring of 5-(3-chloro-2-thienyl)-1H-pyrazole is predicted to occur at the C4 position. Common electrophilic substitution reactions for pyrazoles include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the C4 position. scribd.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) leads to the formation of a sulfonic acid (-SO₃H) group at the C4 position. scribd.com

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). encyclopedia.pub

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, can introduce acyl and alkyl groups, respectively, at the C4 position. youtube.comyoutube.com

The N-unsubstituted pyrazole can also undergo reactions at the nitrogen atoms. Alkylation, for instance, can lead to a mixture of N1 and N2 substituted products, and the regioselectivity can be influenced by the reaction conditions. researchgate.net

On the Thiophene Ring:

The chlorine atom at the C3 position of the thiophene ring is an ortho, para-directing deactivator for electrophilic aromatic substitution. youtube.comacs.org However, the pyrazole substituent at the C2 position will also influence the regioselectivity. The interplay between these two groups makes predicting the exact site of electrophilic attack complex. Generally, the C5 position is the most activated site on a 2-substituted thiophene. youtube.com

Table 1: Predicted Electrophilic Substitution Reactions

| Reaction | Reagents | Predicted Product | Reference(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-(3-Chloro-2-thienyl)-4-nitro-1H-pyrazole | scribd.com |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid | scribd.com |

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom on the thiophene ring can be displaced by various nucleophiles, particularly through transition metal-catalyzed cross-coupling reactions. Nucleophilic aromatic substitution (SNAr) is also a possibility, though it typically requires strong activation by electron-withdrawing groups. fishersci.co.ukmsu.edu

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are highly effective for forming new carbon-carbon and carbon-heteroatom bonds by coupling aryl halides with a variety of reagents. youtube.comyoutube.com For this compound, the chlorine atom can be substituted in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.netsemanticscholar.org This is a versatile method for introducing aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Coupling with amines to form N-aryl derivatives. This reaction is crucial for the synthesis of many pharmaceutically active compounds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. researchgate.net

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophile/Reagent | Catalyst System (Example) | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(3-Aryl-2-thienyl)-1H-pyrazole | researchgate.net |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 5-(3-Amino-2-thienyl)-1H-pyrazole | fishersci.co.uk |

Nucleophilic Aromatic Substitution (SNAr):

Direct displacement of the chlorine by strong nucleophiles like alkoxides or amines without a metal catalyst is also conceivable. fishersci.co.uklibretexts.org The success of such reactions often depends on the reaction conditions and the presence of activating groups. nih.gov For instance, reactions with amines can be facilitated by using a base and polar solvents. mdpi.comyoutube.comyoutube.com

Oxidation and Reduction Transformations of the Compound

Both the pyrazole and thiophene rings can undergo oxidation and reduction, although these transformations can sometimes lead to ring opening or loss of aromaticity.

Oxidation:

The thiophene ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone (thiophene-1,1-dioxide) using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. rsc.orgresearchgate.net The resulting thiophene-1,1-dioxides are highly reactive dienes that can participate in Diels-Alder reactions. The pyrazole ring is generally stable to oxidation, but strong oxidizing agents can lead to degradation.

Reduction:

The thiophene ring can be reduced to tetrahydrothiophene (B86538) under various conditions, including catalytic hydrogenation or ionic hydrogenation. researchgate.net The pyrazole ring is more resistant to reduction. Desulfurization of the thiophene ring can be achieved using Raney nickel, which would result in a pyrazole substituted with a butyl group.

Table 3: Potential Oxidation and Reduction Reactions

| Transformation | Reagents | Potential Product | Reference(s) |

|---|---|---|---|

| Thiophene Oxidation | m-CPBA or HOF·MeCN | 5-(3-Chloro-1,1-dioxo-2-thienyl)-1H-pyrazole | rsc.orgresearchgate.net |

| Thiophene Reduction | H₂, Pd/C | 5-(3-Chlorotetrahydro-2-thienyl)-1H-pyrazole | researchgate.net |

Functional Group Interconversions and Complex Heterocycle Formation

The this compound scaffold can be further elaborated through functional group interconversions and the construction of fused heterocyclic systems. For example, if a cyano group were present on the pyrazole or thiophene ring, it could be hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu

Furthermore, the pyrazole and thiophene rings can serve as platforms for the synthesis of more complex, fused heterocyclic systems. researchgate.net For instance, reactions involving substituents on both rings could lead to intramolecular cyclization, forming novel polycyclic aromatic compounds with potential applications in materials science and drug discovery. The synthesis of thieno[2,3-b]pyridines and other fused systems often starts from functionalized thiophenes. researchgate.net

Reactivity and Stability Considerations in Research Applications

The stability of this compound is a key consideration in its application. Pyrazoles and thiophenes are generally stable heterocyclic compounds. rsc.orgorientjchem.orgresearchgate.net However, the reactivity of the C-Cl bond towards nucleophilic substitution, especially under catalytic conditions, must be considered during multi-step syntheses. The N-H proton of the pyrazole is acidic and can be deprotonated by strong bases, which can influence its reactivity in subsequent steps. researchgate.net

The combination of the pyrazole and thiophene rings can lead to molecules with interesting biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. rsc.orgorientjchem.orgresearchgate.net The derivatization strategies discussed above are crucial for exploring the structure-activity relationships of this class of compounds. The ability to selectively functionalize different positions on both heterocyclic rings allows for the fine-tuning of their electronic and steric properties, which is essential for optimizing their performance in various applications. nih.gov

Computational Chemistry and Molecular Modeling Studies of 5 3 Chloro 2 Thienyl 1h Pyrazole and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of novel molecules. For the thienyl-pyrazole scaffold, DFT is used to understand the electronic nature that dictates the molecule's reactivity, stability, and spectroscopic characteristics. rsc.orgnih.govresearchgate.net

Electronic Structure Elucidation (HOMO/LUMO Analysis, Electrostatic Potentials)

The electronic structure of thienyl-pyrazole derivatives is a key determinant of their chemical behavior. DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity and a greater potential for charge transfer, which is often crucial for biological activity.

The analysis of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In thienyl-pyrazole systems, the electronegative nitrogen atoms of the pyrazole (B372694) ring and the chlorine atom on the thiophene (B33073) ring typically appear as regions of negative potential (electron-rich), making them likely sites for electrophilic attack or hydrogen bonding. Conversely, regions of positive potential highlight areas susceptible to nucleophilic attack. This information is invaluable for predicting how these molecules will interact with biological macromolecules.

Table 1: Representative DFT-Calculated Electronic Properties for a Thienyl-Pyrazole Derivative

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Reflects the chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing solubility and binding interactions. |

Note: The values in this table are representative for this class of compounds and are used for illustrative purposes.

Theoretical Spectroscopic Property Predictions and Validation

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can then be validated against experimental data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Theoretical calculations of vibrational frequencies (IR) and chemical shifts (NMR) for thienyl-pyrazole derivatives aid in the correct assignment of experimental spectra, confirming the molecular structure. For instance, calculated vibrational frequencies for C=N, C-S, and C-Cl bonds can be matched with experimental IR peaks, while calculated ¹H and ¹³C NMR chemical shifts help in assigning signals to specific atoms within the molecule's framework. This synergy between theoretical prediction and experimental validation is essential for unambiguous structural confirmation.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, typically a protein receptor. This method is instrumental in rational drug design and has been applied to numerous thienyl-pyrazole derivatives to explore their therapeutic potential. rsc.orgjapsonline.comresearchgate.net

Prediction of Binding Modes and Affinities with Biological Targets

Studies on various thienyl-pyrazole and thienyl-pyrazoline derivatives have shown promising binding affinities for several key biological targets. japsonline.combohrium.com Docking simulations calculate a binding energy score (often in kcal/mol), which estimates the strength of the interaction; a more negative value typically indicates a stronger and more stable interaction.

For example, thiophene-based pyrazoline derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. japsonline.comjapsonline.com These studies reveal that the compounds fit within the receptor's binding pocket, forming crucial interactions. The N-phenyl substituent often engages with hydrophobic residues, while the core heterocyclic structure can form hydrogen bonds with key amino acids in the active site. japsonline.com

Table 2: Molecular Docking Binding Affinities of Thiophene-Pyrazole Derivatives with Various Protein Targets

| Compound Class | Protein Target | Representative Binding Affinity (kcal/mol) | Reference |

| Thiophene-based N-phenyl Pyrazolines | Epidermal Growth Factor Receptor (EGFR) | -8.8 | japsonline.com |

| Thiophene-Pyrazole Hybrids | Penicillin-Binding Proteins (MRSA) | -7.1 | researchgate.net |

| Pyrazolyl-Thiazole Derivatives | S. aureus Topoisomerase IV | -11.0 | nih.gov |

| Pyrazolyl-Thiazole Derivatives | COVID-19 Main Protease | -9.3 | nih.gov |

Identification of Potential Molecular Targets and Pathways

Beyond validating interactions with known targets, computational screening can identify new potential molecular targets and pathways for thienyl-pyrazole derivatives. By docking these compounds against a panel of proteins associated with various diseases, researchers can generate hypotheses about their mechanism of action. For instance, docking studies have suggested that pyrazolyl-thiazole derivatives of thiophene could act as inhibitors of microbial enzymes like topoisomerase IV, indicating their potential as antimicrobial agents. nih.gov This approach accelerates the discovery of new therapeutic applications for this versatile chemical scaffold. rsc.orgnih.gov

Conformational Analysis and Studies of Intramolecular and Intermolecular Interactions

The primary factor governing the conformation of this molecule is the rotation around the single bond connecting the pyrazole ring and the chlorothiophene ring. This rotation is subject to steric hindrance between the atoms of the two rings. The molecule will preferentially adopt a conformation that minimizes these steric clashes. The presence of the chlorine atom ortho to the pyrazole substituent introduces significant steric bulk, likely forcing the two heterocyclic rings to adopt a non-planar (twisted) conformation to alleviate the strain. libretexts.org

This preferred conformation is crucial as it defines the shape presented to a biological target. The relative orientation of the hydrogen bond donors (the pyrazole N-H) and acceptors (the pyrazole and thiophene heteroatoms), as well as the hydrophobic surfaces, is determined by the molecule's conformational preference. These intramolecular interactions are fundamental to the molecule's ability to fit into a protein's binding site and exert a biological effect. youtube.com

In Silico ADME/T Predictions and Pharmacokinetic Profiling (Excluding Toxicity Data)

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery pipeline is crucial to avoid costly late-stage failures. In silico models offer a rapid and cost-effective means to assess the ADME profile of compounds.

For derivatives of the 5-(3-Chloro-2-Thienyl)-1H-Pyrazole scaffold, computational tools are employed to predict key pharmacokinetic parameters. These predictions are often based on the physicochemical properties of the molecules, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. While specific experimental data on this compound is not extensively available in public literature, in silico predictions for analogous thienyl-pyrazole compounds provide valuable insights.

A representative set of predicted ADME properties for hypothetical derivatives of this compound is presented below. These values are illustrative and based on general parameters observed for similar heterocyclic compounds in drug discovery.

Table 1: Predicted In Silico ADME Properties of Hypothetical this compound Derivatives

| Compound ID | Molecular Weight (g/mol) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted Human Intestinal Absorption (%) |

|---|---|---|---|---|---|---|

| CTP-001 | 198.67 | 2.8 | 45.8 | 1 | 2 | > 90 |

| CTP-002 | 275.78 | 3.5 | 58.2 | 2 | 3 | > 90 |

| CTP-003 | 350.89 | 4.2 | 70.6 | 1 | 4 | > 85 |

| CTP-004 | 425.99 | 5.1 | 85.1 | 2 | 5 | > 80 |

Research on related pyrazole derivatives has shown that these compounds generally exhibit good predicted oral bioavailability. For instance, studies on pyrazole-based inhibitors for various protein kinases often report favorable ADME profiles, a critical factor for their development as orally administered drugs. The prediction of properties like human intestinal absorption is often high for compounds that adhere to Lipinski's Rule of Five, a set of guidelines used to evaluate drug-likeness.

Furthermore, computational models can predict the potential for a compound to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family. For instance, a study on a series of pyrazole derivatives designed as rearranged during transfection (RET) kinase inhibitors utilized 3D-QSAR models to understand the structural requirements for potency, which indirectly relates to how the molecule will be recognized and metabolized by the body. mdpi.com

Structure-Based Drug Design Principles Applied to Pyrazole Derivatives

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structure of a biological target, typically a protein, to design and optimize small molecule inhibitors. This approach has been widely and successfully applied to pyrazole-containing compounds, particularly in the development of protein kinase inhibitors. nih.govmdpi.com

The pyrazole scaffold is recognized for its ability to form key interactions within the ATP-binding site of many kinases. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating anchoring of the molecule to the hinge region of the kinase domain. This is a critical interaction for many kinase inhibitors.

In the context of thienyl-pyrazole derivatives, SBDD principles would guide the modification of the core structure to enhance potency and selectivity for a specific kinase target. For example, a study on thienopyrazole inhibitors of Interleukin-2-inducible tyrosine kinase (Itk), a related scaffold, demonstrated how X-ray crystallography could guide the design of more selective compounds. nih.gov By observing the binding mode of their initial hits, researchers were able to introduce modifications that exploited specific features of the Itk binding pocket, leading to improved selectivity over other kinases.

Molecular docking simulations are a cornerstone of SBDD. These computational techniques predict the preferred orientation of a ligand when bound to a receptor. For a hypothetical scenario where this compound derivatives are being designed as inhibitors of a specific kinase, docking studies would be performed to understand how different substituents on the pyrazole and thienyl rings influence binding affinity.

Table 2: Illustrative Molecular Docking Results of Hypothetical this compound Derivatives against a Kinase Target

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| CTP-001 | -7.5 | Hinge Region (H-bond), Catalytic Lysine | 5.2 µM |

| CTP-002 | -8.2 | Hinge Region (H-bond), DFG Motif | 1.8 µM |

| CTP-003 | -9.1 | Hinge Region (H-bond), Gatekeeper Residue | 0.5 µM |

| CTP-004 | -6.8 | Hinge Region (H-bond) | 10.1 µM |

The results from such studies provide a rational basis for chemical synthesis. For instance, if docking studies reveal a hydrophobic pocket near the 3-chloro-2-thienyl group, medicinal chemists can design derivatives with appropriate hydrophobic substituents to fill this pocket, thereby increasing binding affinity. Similarly, if a hydrogen bond donor is required in a specific region, a substituent capable of forming such a bond can be introduced.

The design of potent and selective kinase inhibitors often involves a cycle of computational modeling, chemical synthesis, and biological testing. The pyrazole scaffold, including derivatives like this compound, serves as a versatile starting point for these efforts, with computational chemistry playing an indispensable role in guiding the optimization process. mdpi.com

Biological Activity Profiling and Mechanistic Investigations of 5 3 Chloro 2 Thienyl 1h Pyrazole Analogs in Vitro Studies

Antimicrobial Activity Spectrum

The fusion of pyrazole (B372694) and thiophene (B33073) rings has given rise to derivatives with notable antimicrobial properties. These compounds have been investigated for their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy and Inhibition Mechanisms

Analogs of 5-(3-chloro-2-thienyl)-1H-pyrazole have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. For instance, some pyrazole derivatives have been identified as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov

Research has shown that certain pyrazole derivatives exhibit significant potency. For example, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, with minimum bactericidal concentration (MBC) values below 1 μg/ml against several Gram-negative strains, including E. coli and P. aeruginosa. nih.gov Furthermore, N-(trifluoromethylphenyl) derivatives have shown potent inhibitory activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.78 μg/ml. nih.gov Thiazolidinone-clubbed pyrazoles have also been noted for their moderate antibacterial effects against E. coli, with a reported MIC of 16 μg/ml. nih.gov

A study on coumarin-linked pyrazole derivatives highlighted a compound that inhibited the growth of S. aureus with an MIC of 1 mg/l and was even more effective against Salmonella with an MIC of 0.05 mg/l, surpassing the efficacy of standard antibiotics like novobiocin (B609625) and ciprofloxacin. nih.gov Another study synthesized pyrazole and pyranopyrazole derivatives and found that most of the tested compounds displayed moderate to high antibacterial activity against pathogenic strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. ekb.eg

| Analog Type | Bacterial Strain | Activity (MIC/MBC) | Reference |

| Imidazo-pyridine substituted pyrazole | E. coli, P. aeruginosa | <1 μg/ml (MBC) | nih.gov |

| N-(trifluoromethylphenyl) pyrazole | MRSA | 0.78 μg/ml (MIC) | nih.gov |

| Thiazolidinone-clubbed pyrazole | E. coli | 16 μg/ml (MIC) | nih.gov |

| Coumarin-linked pyrazole | S. aureus | 1 mg/l (MIC) | nih.gov |

| Coumarin-linked pyrazole | Salmonella | 0.05 mg/l (MIC) | nih.gov |

Antifungal Properties and Targets

The antifungal potential of pyrazole-thiophene analogs is also significant. The primary target for many of these antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts the integrity and function of the fungal cell membrane.

In vitro studies have demonstrated the efficacy of these compounds against various fungal pathogens. For example, a series of 3-aryl-5-(4-chloro-2-morpholinothiazol-5-yl)-4,5-dihydro-1H-pyrazoles were synthesized and showed moderate antifungal activity against Candida albicans and Cryptococcus neoformans. conicet.gov.ar Some of these compounds exhibited synergistic effects when combined with commercial antifungal drugs like fluconazole. conicet.gov.ar

Other research has highlighted pyrazole compounds with aryl OCF3 groups, with some exhibiting excellent broad-spectrum antifungal activities, with inhibition rates close to or higher than 70% at 50 μg/mL against several plant fungal pathogens. researchgate.net Specifically, certain analogs showed potent inhibition against F. graminearum and F. oxysporum with EC50 values of 12.50 μg/mL and 16.65 μg/mL, respectively. researchgate.net Furthermore, novel triazoles containing a phenylethynyl pyrazole side chain have demonstrated excellent in vitro activities against C. albicans and C. neoformans, with MIC values as low as 0.0625 μg/mL. nih.govbohrium.com

| Analog Type | Fungal Strain | Activity (MIC/EC50) | Reference |

| Pyrazole with aryl OCF3 group | F. graminearum | 12.50 μg/mL (EC50) | researchgate.net |

| Pyrazole with aryl OCF3 group | F. oxysporum | 16.65 μg/mL (EC50) | researchgate.net |

| Triazole with phenylethynyl pyrazole | C. albicans | 0.0625 μg/mL (MIC) | nih.govbohrium.com |

| Triazole with phenylethynyl pyrazole | C. neoformans | 0.0625 μg/mL (MIC) | nih.govbohrium.com |

Antineoplastic and Antiproliferative Effects on Cellular Systems

The development of novel anticancer agents is a critical area of research, and pyrazole-thiophene derivatives have emerged as a promising class of compounds with significant antineoplastic and antiproliferative activities.

Inhibition of Cancer Cell Line Proliferation (In Vitro Models)

Numerous in vitro studies have demonstrated the cytotoxic effects of pyrazole analogs against a variety of human cancer cell lines. For instance, a series of indenopyrazole analogues were found to display nanomolar potency against a range of tumor cell lines. nih.gov

One study on novel thienyl-pyrazole derivatives revealed that a particular compound exhibited potent cytotoxicity against human colon (HCT-116), mammary gland (MCF-7), and prostate (PC-3) cancer cell lines, with IC50 values of 7.41 ± 0.5 μM, 3.36 ± 0.2 μM, and 9.58 ± 0.7 μM, respectively. ekb.eg This compound's activity against MCF-7 and PC-3 cells was superior to the reference drug sorafenib. ekb.eg Another study reported on 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids that showed potent cytotoxicity against MCF-7, A549, HeLa, and PC3 cell lines, with IC50 values ranging from 2.82 to 6.28 μM. mdpi.com

Furthermore, some 5-alkylated selanyl-1H-pyrazole derivatives displayed potent inhibition against the HepG2 cell line at low concentrations, with IC50 values of 15.98 and 13.85 µM for two of the compounds. mdpi.com

| Analog Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Thienyl-pyrazole derivative | HCT-116 | 7.41 ± 0.5 μM | ekb.eg |

| Thienyl-pyrazole derivative | MCF-7 | 3.36 ± 0.2 μM | ekb.eg |

| Thienyl-pyrazole derivative | PC-3 | 9.58 ± 0.7 μM | ekb.eg |

| 1,4-Benzoxazine-pyrazole hybrid | MCF-7, A549, HeLa, PC3 | 2.82 - 6.28 μM | mdpi.com |

| 5-Alkylated selanyl-1H-pyrazole | HepG2 | 13.85 - 15.98 µM | mdpi.com |

| Indenopyrazole analogue | K562 | 0.021 μM (GI50) | nih.gov |

| Indenopyrazole analogue | A549 | 0.69 μM (GI50) | nih.gov |

Exploration of Apoptotic and Cell Cycle Modulation Pathways

The anticancer activity of pyrazole derivatives is often mediated through the induction of apoptosis and modulation of the cell cycle. Research indicates that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.

One study found that a pyrazole derivative induced apoptosis in triple-negative breast cancer cells (MDA-MB-468) by elevating the levels of reactive oxygen species (ROS) and increasing caspase-3 activity. nih.gov The compound also caused cell cycle arrest in the S phase. nih.gov Another investigation into new pyrazole thiourea (B124793) derivatives demonstrated that they induced apoptosis in human cancer cells by increasing the expression of tumor necrosis factor receptors TRAIL-R1 and TRAIL-R2, down-modulating pro-caspase 3, and augmenting cleaved caspase 3. nih.gov These derivatives also led to a concentration-dependent increase of cells in the G2/M phases. nih.gov

Further research has shown that some pyrazole derivatives can inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. mdpi.com A novel pyrazole, PTA-1, was found to disrupt microtubule organization and induce apoptosis through phosphatidylserine (B164497) externalization and caspase-3/7 activation in triple-negative breast cancer cells. mdpi.com Additionally, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to target the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and p53, and subsequent DNA damage. rsc.org

Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is a well-known feature in several non-steroidal anti-inflammatory drugs (NSAIDs). Analogs of this compound have also been investigated for their potential anti-inflammatory and analgesic effects.

The primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain. jst.go.jpnih.gov Some synthesized pyrazolone (B3327878) derivatives have shown equal inhibition of both COX-1 and COX-2 isoforms. jst.go.jp

In vitro studies have demonstrated the potential of these compounds. For example, soybean lipoxygenase, which has homology to mammalian lipoxygenase, was inhibited by a series of pyrazole and pyrazoline derivatives. mdpi.com One particular compound was identified as the most potent lipoxygenase inhibitor with an IC50 value of 80 µM. mdpi.com Another study on a novel pyrazole derivative, FR140423, found it to be a selective COX-2 inhibitor, being 150 times more selective for COX-2 over COX-1 in recombinant human cyclooxygenase enzyme assays. nih.gov This selectivity is a desirable trait as it may reduce gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, some N1-substituted pyrazoles have exhibited significant anti-inflammatory activity, with some derivatives showing preferential selectivity towards COX-2. tandfonline.com The fusion of a thiophene moiety, also known for its anti-inflammatory action, with the pyrazole nucleus is a promising strategy for developing potent anti-inflammatory agents. nih.gov

| Compound/Analog Type | Target/Assay | Activity (IC50) | Reference |

| Pyrazoline derivative | Soybean Lipoxygenase | 80 µM | mdpi.com |

| FR140423 | COX-2 Inhibition | 150-fold selective over COX-1 | nih.gov |

| N1-substituted pyrazoles | COX-2 Inhibition | Preferentially selective | tandfonline.com |

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Mechanisms

The cyclooxygenase (COX) enzymes are critical mediators of inflammation, and their inhibition is a key strategy for anti-inflammatory drug development. Research has shown that various pyrazole derivatives exhibit inhibitory activity against both COX-1 and COX-2 isoforms. nih.gov

A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity. The findings revealed that all the tested compounds were more selective for COX-2 over COX-1. nih.gov Notably, derivatives with a trimethoxy substitution demonstrated the most potent anti-inflammatory effects when compared to the standard drug, celecoxib. nih.gov Molecular docking studies have suggested that the carboxylate group of some inhibitors can bind to Tyr-385 and Ser-530 residues in the COX-2 active site, representing an alternative binding mode to the classical interaction with Arg-120. nih.gov This highlights the complex structure-activity relationships governing COX inhibition by pyrazole-based compounds.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Select Pyrazole Analogs

| Compound ID | COX-1 Inhibition (IC₅₀ µM) | COX-2 Inhibition (IC₅₀ µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 10a | >100 | 0.15 | >667 |

| 10b | >100 | 0.12 | >833 |

| 10g | >100 | 0.22 | >455 |

| 10h | >100 | 0.25 | >400 |

| Celecoxib | 5.2 | 0.05 | 104 |

Data sourced from studies on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives. nih.gov

Modulation of Pro-inflammatory Cytokines and Mediators (e.g., IL-6, TNF-α)

Beyond direct enzyme inhibition, the anti-inflammatory effects of pyrazole analogs extend to the modulation of pro-inflammatory cytokines. These signaling proteins, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), are pivotal in orchestrating the inflammatory response.

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have demonstrated the ability of novel pyrazole analogs to inhibit the production of these key cytokines. One study identified a potent pyrazole analog, Compound 6c, which significantly reduced the levels of IL-1β, TNF-α, and IL-6. nih.gov The mechanism of action was linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. nih.gov Further investigations have shown that pyrazolone derivatives can ameliorate the expression of TNF-α and NF-κB, suggesting a regulatory role in neuroinflammatory pathways. researchgate.net

Table 2: Effect of Pyrazole Analogs on Pro-inflammatory Cytokine Production

| Compound/Treatment | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition |

|---|---|---|---|

| Compound 6c | Significant Reduction | Significant Reduction | Significant Reduction |

| Derivative Ic | Prominent Inhibitory Effect | Not Reported | Not Reported |

Qualitative data based on findings from multiple studies. nih.govresearchgate.net

Neurological Activity Investigations

The versatility of the pyrazole scaffold is further underscored by its demonstrated activities within the central nervous system. nih.govmanipal.edu Researchers have explored the potential of pyrazole derivatives, including those with thienyl substitutions, in treating a range of neurological disorders.

Antiepileptic Potentials

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is ongoing. wisdomlib.orgnih.gov Pyrazole derivatives have emerged as a promising class of compounds in this area. nih.govminia.edu.egresearchgate.net

Studies on 3-(2-thienyl)pyrazoline derivatives have shown their potential as anticonvulsant agents. lookchem.com In preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) tests, certain analogs have demonstrated protective effects. lookchem.com For instance, compound 8, a 1-N-phenylthiocarbamoyl-3-(2-thienyl)-5-phenyl-2-pyrazoline derivative, was found to be effective against MES-induced seizures. lookchem.com The anticonvulsant activity appears to be influenced by the nature of the substituents at both the 1- and 5-positions of the pyrazoline ring. lookchem.com

Neuroprotective and Anti-neurotoxic Effects

Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases. nih.gov Pyrazole derivatives have been investigated for their ability to protect neurons from various insults. nih.govmanipal.edu

Research has identified trisubstituted pyrazoles with both neuroprotective and anti-inflammatory properties. nih.gov A second generation of pyrazolyl oxalamide derivatives was designed to enhance these neuroprotective activities. nih.gov In vitro assays using human THP-1 monocytic cells (a model for microglia) and SH-SY5Y neuronal cells showed that several of these compounds could significantly reduce the neurotoxic secretions from immune-stimulated monocytic cells. nih.gov One compound, in particular, was also found to directly protect neuronal cells from the cytotoxic effects of these secretions. nih.gov These findings suggest that the neuroprotective effects of some pyrazole derivatives may be mediated through the inhibition of microglial activation. nih.gov

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Isoforms)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. Their inhibition is a therapeutic strategy for depression and neurodegenerative conditions like Parkinson's disease. nih.gov

Several studies have explored the MAO inhibitory potential of pyrazole derivatives, including those with a thienyl moiety. nih.govnih.govresearchgate.net A series of 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. nih.gov The results indicated that some of these compounds were selective and irreversible inhibitors of MAO-B, with IC₅₀ values in the micromolar range. nih.gov The presence of a p-methoxy group on the phenyl ring appeared to enhance the inhibitory effect and selectivity towards MAO-B. nih.gov Other related pyrazoline derivatives have also shown potent inhibition against both MAO-A and MAO-B, with some exhibiting Ki values in the nanomolar range. researchgate.net

Table 3: MAO Inhibitory Activity of Thienyl-Pyrazoline Derivatives

| Compound Series | Target | Potency (IC₅₀/Ki) | Selectivity |

|---|---|---|---|

| 1-N-substituted thiocarbomoyl-3-phenyl-5-thienyl-2-pyrazolines | MAO-B | 22.00-91.50 µM | Selective |

| Piperidyl-thienyl chalcone (B49325) derivatives | MAO-A | 0.062 µM (for compound 1c) | Significant MAO-A inhibition |

| 2-Pyrazoline derivatives of chalcones | MAO-B | 0.088 µM (for compound 1j) | Significant MAO-B inhibition |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-A & MAO-B | 4-27 nM (Ki) & 1.5-50 nM (Ki) respectively | Varies |

Data compiled from multiple studies on pyrazole and pyrazoline derivatives. nih.govnih.govresearchgate.net

Other Diverse Pharmacological Activities Explored in Pyrazole Derivatives

The pharmacological potential of pyrazole derivatives is not limited to anti-inflammatory and neurological applications. The core pyrazole structure has been incorporated into molecules with a wide range of other biological activities. These include antifungal, antibacterial, and antitrypanosomal properties. rsc.orgresearchgate.netnih.gov For example, novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety have demonstrated significant in vitro antifungal activity against various plant pathogenic fungi. rsc.org Furthermore, certain N-acyl-3-(3-pyridyl)-5-aryl-pyrazoles have exhibited both antibacterial and antifungal properties. researchgate.net The diverse biological profile of pyrazole derivatives continues to make them an attractive scaffold for the development of new therapeutic agents.

Antiviral Properties (e.g., Anti-HIV)

The pyrazole nucleus is a crucial pharmacophore in the development of antiviral agents, with numerous derivatives showing potent activity against a variety of viruses. nih.gov A comprehensive review of pyrazole-containing compounds has highlighted their potential as anti-HIV agents. This review compiled data on 220 compounds with a pyrazole nucleus, demonstrating their activity against HIV through various mechanisms. nih.gov

While specific studies on the anti-HIV activity of this compound are not extensively documented, the broader class of pyrazole derivatives has shown promise. For instance, a study on di-halogenated compounds derived from L-tyrosine identified several molecules with significant inhibitory activity against both R5 and X4 strains of HIV-1. mdpi.com These compounds were found to have low cytotoxicity and their antiviral mechanism is suggested to involve interaction with reverse transcriptase, viral protease, or envelope gp120. mdpi.com

The general findings for pyrazole derivatives suggest that the this compound scaffold could serve as a valuable template for the design of novel anti-HIV compounds. Further research focusing on the specific structure-activity relationships of thienyl-pyrazole analogs is warranted to explore their full potential in this therapeutic area.

Antihypertensive Potentials

Thienyl and pyrazole moieties are recognized for their roles in compounds exhibiting cardiovascular effects. The antihypertensive potential of pyrazole derivatives has been demonstrated in several in vitro and in vivo studies.

One study investigated a newly synthesized pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), and found that it induced an endothelium-dependent relaxation in isolated aortic rings from spontaneously hypertensive rats (SHR). nih.govmdpi.com This vasorelaxant effect was mediated through the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. nih.govmdpi.com The blockade of this effect by a guanylyl cyclase inhibitor further supports this mechanism. nih.govmdpi.com

Another study focused on the anti-inflammatory, antinociceptive, and vasorelaxant effects of a similar pyrazole compound, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039). This compound also elicited concentration-dependent relaxation in aortic rings, with its mechanism involving the NO/cGMP pathway and calcium channels. asianpubs.org These findings suggest that pyrazole derivatives can induce vasodilation, a key component of lowering blood pressure. The structural similarity of these compounds to this compound suggests that its analogs may also possess antihypertensive properties through similar mechanisms.

| Compound | Animal Model | In Vitro Assay | Key Findings |

| 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) | Spontaneously Hypertensive Rats (SHR) | Isolated aortic rings | Induced endothelium-dependent relaxation via NO/cGMP pathway. nih.govmdpi.com |

| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) | Mice | Aortic rings | Elicited concentration-dependent relaxation attenuated by NO/cGMP pathway and calcium channel blockers. asianpubs.org |

Antimalarial Efficacy

The pyrazole scaffold is a key feature in many compounds with demonstrated antimalarial activity. nih.gov Several studies have highlighted the potential of pyrazole derivatives in combating Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A series of 5-anilino-3-(hetero)arylpyrazoles were evaluated for their antiplasmodial activity in vitro. Several of these compounds exhibited micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Notably, these active anilino-pyrazoles did not show cytotoxicity against tumor and normal cells, indicating a favorable selectivity profile. nih.gov

Another study focused on pyrazolylpyrazoline derivatives, which were tested for their in vivo antimalarial activity against Plasmodium berghei in mice. The most potent compounds were then evaluated for their in vitro activity against a chloroquine-resistant strain of P. falciparum (RKL9). nih.gov The results showed that these compounds had greater activity than chloroquine (B1663885) phosphate, with IC50 values in the sub-micromolar range. nih.gov The proposed mechanism of action for some of these compounds is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the parasite's folate biosynthesis pathway. nih.gov

These findings underscore the potential of the pyrazole core in developing new antimalarial drugs. The thienyl group in this compound could further enhance this activity, making its analogs interesting candidates for future antimalarial drug discovery programs. nih.gov

| Compound Series | Parasite Strain | In Vitro Assay | Key Findings |

| 5-Anilino-3-(hetero)arylpyrazoles | P. falciparum (D10 and W2) | Antiplasmodial activity | Micromolar IC50 values against both chloroquine-sensitive and resistant strains. nih.gov |

| Pyrazolylpyrazoline derivatives | P. falciparum (RKL9) | Antiplasmodial activity | Greater activity than chloroquine with sub-micromolar IC50 values. nih.gov |

Antidepressant and Anxiolytic Activity

The central nervous system (CNS) activity of pyrazole derivatives has been an area of active research, with many compounds showing potential as antidepressant and anxiolytic agents. The thienyl-pyrazole scaffold, in particular, has been explored for these properties.

A study on a series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides revealed significant antidepressant activity in animal models. asianpubs.org One of the most potent compounds in this series, 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, demonstrated a significant reduction in immobility time in both the forced swim test and tail suspension test, comparable to the standard drug imipramine. asianpubs.org The study also noted that compounds with an electron-withdrawing chlorine atom on the phenyl ring exhibited good antidepressant activity. asianpubs.org

Another study investigated pyrazolo[4,3-c]pyridine derivatives and found that 4,6-dimethyl-2-(4-chlorophenyl)-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-3-one hydrochloride possessed combined antidepressant and anxiolytic properties with low toxicity and fewer side effects compared to existing drugs. researchgate.net

The anxiolytic-like effects of other heterocyclic compounds containing structural similarities have also been reported, suggesting that the pyrazole and thienyl combination could be a promising foundation for developing new CNS-active agents.

| Compound Series | Animal Model | Behavioral Test | Key Findings |

| 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides | Rats | Forced Swim Test (FST), Tail Suspension Test (TST) | Significant reduction in immobility time, comparable to imipramine. asianpubs.org |

| 4,6-dimethyl-2-(4-chlorophenyl)-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-3-one hydrochloride | Not Specified | Not Specified | Combined antidepressant and anxiolytic properties with low toxicity. researchgate.net |

Radioprotective Capabilities

While direct in vitro studies on the radioprotective capabilities of this compound analogs are limited, the antioxidant properties of related thienyl-pyrazole compounds suggest a potential for such activity. Radiation exposure can lead to the generation of harmful free radicals, and compounds with antioxidant properties can help mitigate this damage.

A study on novel thienyl-pyrazoles demonstrated their significant free radical scavenging activities. Several compounds in the series showed excellent scavenging of DPPH and hydroxyl radicals, with IC50 values comparable to or better than standard antioxidants like ascorbic acid and BHA. Molecular docking studies indicated that these compounds could interact with and inhibit catalase, an important antioxidant enzyme.

The development of novel pyrazole derivatives has also been linked to anticancer activities, with some compounds inducing apoptosis and cell cycle arrest in cancer cells. nih.gov While this is distinct from radioprotection of healthy cells, it highlights the diverse biological activities of the pyrazole scaffold. The antioxidant potential of thienyl-pyrazoles provides a strong rationale for further investigation into their radioprotective effects.

| Compound Series | Assay | Key Findings |

| Thienyl-pyrazoles | DPPH and hydroxyl radical scavenging | Excellent free radical scavenging activity, with some compounds outperforming standard antioxidants. |

| Thienyl-pyrazoles | Molecular docking | Good antioxidant activity through π-π stacking with Catalase. |

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key target for the treatment of hypertension, and its inhibition is a well-established therapeutic strategy. Pyrazole derivatives have been investigated for their potential to inhibit ACE.

A study involving the synthesis of a series of chalcones and their pyrazole derivatives identified compounds with ACE inhibitory activity. The most potent pyrazole derivative in this series exhibited an IC50 value of 0.213 mM. This study provides evidence that the pyrazole scaffold can be a foundation for the development of ACE inhibitors.

While this particular study did not include thienyl-substituted pyrazoles, the findings support the exploration of this compound analogs for ACE inhibitory potential. The electronic and steric properties of the chloro-thienyl group could influence the binding of these compounds to the active site of ACE, potentially leading to potent inhibitors.

| Compound Class | In Vitro Assay | Most Potent Pyrazole IC50 |

| Pyrazole derivatives of chalcones | Angiotensin I-Converting Enzyme (ACE) inhibition | 0.213 mM |

Anthelmintic Activity

Helminth infections remain a significant global health problem, and there is a continuous need for new anthelmintic drugs. Pyrazole derivatives have emerged as a promising class of compounds with potential anthelmintic properties.

A study focused on the in vitro anthelmintic activity of pyrazole-5-carboxamide derivatives against the parasitic nematode Haemonchus contortus. Two compounds from the tested series demonstrated reproducible inhibition of larval motility and development, with IC50 values ranging from approximately 3.4 to 55.6 μM. Mechanistic studies suggested that these compounds inhibit mitochondrial function by targeting complex I of the respiratory electron transport chain.

While this study did not specifically test this compound, the findings highlight the potential of the broader pyrazole class as a source of novel anthelmintics. The structural features of the chloro-thienyl pyrazole could be explored to develop new derivatives with enhanced activity against a range of helminth parasites.

| Compound Series | Parasite | In Vitro Assay | Key Findings |

| Pyrazole-5-carboxamide derivatives | Haemonchus contortus | Larval motility and development | IC50 values between ~3.4 and 55.6 μM; inhibition of mitochondrial function. |

Antioxidant Properties

The pyrazole scaffold is a cornerstone in the development of compounds with significant antioxidant potential. nih.govijpsr.com Research into various pyrazole derivatives has consistently demonstrated their capacity to scavenge free radicals, a key factor in mitigating oxidative stress, which is implicated in numerous disease pathologies. nih.gov The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radical scavenging methods. nih.govjmchemsci.com

Studies on pyrazole derivatives have shown that their antioxidant efficacy can be significantly influenced by the nature and position of substituents on the pyrazole ring. For instance, the presence of phenolic hydroxyl groups can greatly enhance radical scavenging activity. nih.gov A study on pyrazole derivatives of medically relevant phenolic acids found that a compound featuring a catechol moiety exhibited excellent radical scavenging capabilities. nih.gov Similarly, research on 1,3,5-trisubstituted-2-pyrazolines indicated that a p-hydroxyl substitution resulted in the most potent antioxidant activity when compared to standards like ascorbic acid and rutin. researchgate.net

In the context of thienyl-pyrazole analogs, the introduction of the sulfur-containing thiophene ring can also modulate antioxidant properties. While specific data on this compound is limited, studies on related structures provide valuable insights. For example, a series of novel 1,2,3-triazolyl pyrazole derivatives were synthesized and showed moderate to good antioxidant activities. rsc.org Another investigation into 5-aminopyrazole derivatives identified several compounds with notable radical scavenging activity in the DPPH assay. mdpi.com

The following table summarizes the antioxidant activity of selected pyrazole analogs from various studies, highlighting the influence of different structural motifs.

| Compound Class | Specific Analog Example | Assay | Activity Metric (IC50) | Reference |

| Pyrazolone Derivatives | Analog with catechol moiety | DPPH | 2.6 µM | nih.gov |

| 3,5-Diaryl Pyrazoles | Compound 4e | DPPH | Potent | nih.gov |

| Pyrazoline Carbothioamides | Compound 6e | DPPH, NO, Superoxide | Excellent | nih.gov |

| 5-Aminopyrazole Derivatives | Compound 4b | DPPH | AA% = 27.65 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

These findings underscore the therapeutic potential of the pyrazole core structure. The combination of a pyrazole nucleus with a chloro-substituted thienyl group in this compound suggests that it and its derivatives are promising candidates for further antioxidant research.

Estrogen Receptor (ER) Ligand Activity

The estrogen receptors, ERα and ERβ, are crucial ligand-activated nuclear receptors that play a pivotal role in various physiological and pathological processes, including breast cancer. nih.govnih.gov The pyrazole scaffold has emerged as a valuable pharmacophore for designing ligands that can modulate ER activity, acting as either agonists or antagonists. nih.govnih.gov The ability to develop subtype-selective ligands is of particular interest in medicinal chemistry. nih.govillinois.edu

Research has demonstrated that certain tetrasubstituted pyrazoles function as high-affinity ligands for the estrogen receptor. nih.govillinois.edu One notable study identified an aryl-substituted pyrazole that acts as a potent ERα-selective agonist, displaying a 120-fold higher potency for activating ERα over ERβ. livingwithendometriosis.org This selectivity is attributed to specific interactions between the pyrazole core and amino acid residues within the ligand-binding domain of the receptor subtypes. nih.govillinois.edu Molecular modeling suggests that differences in the size of residues in the binding pockets of ERα and ERβ account for this selectivity. nih.govillinois.edu

Specifically, the development of a propylpyrazole triol (PPT) resulted in the first ERα-specific agonist, which binds to ERα with high affinity and shows a 410-fold binding preference over ERβ. nih.govillinois.edu Conversely, by incorporating basic side chains, pyrazole-based ER agonists can be converted into antagonists. researchgate.netcapes.gov.br For example, a C(5) piperidinyl-ethoxy-substituted pyrazole was found to be an antagonist on both ER subtypes, with a 20-fold higher binding affinity for ERα. capes.gov.br

Analogs incorporating a thiophene ring, such as thieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide derivatives, have also been synthesized and evaluated as estrogen receptor ligands. nih.gov One such derivative demonstrated potent antiproliferative activity against the ER-dependent MCF-7 human breast cancer cell line. nih.gov Molecular docking studies are frequently employed to predict and rationalize the binding of these pyrazole derivatives to the estrogen receptor. nih.govthesciencein.org

The table below presents data on the ER binding and activity of representative pyrazole analogs.

| Compound | Receptor Selectivity | Activity Type | Key Finding | Reference |

| Propylpyrazole triol (PPT) | ERα-selective (410-fold) | Agonist | First ERα-specific agonist identified. | nih.govillinois.edu |

| Aryl-substituted pyrazole | ERα potency-selective (120-fold) | Agonist | Higher binding affinity and transactivation potency for ERα. | livingwithendometriosis.org |

| C(5) piperidinyl-ethoxy-substituted pyrazole | ERα-selective (20-fold) | Antagonist | More potent antagonist on ERα than ERβ. | capes.gov.br |

| Thieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide (6a) | ER-dependent | Antitumor | Potent antiproliferative activity on MCF-7 cells. | nih.gov |

This table is interactive. Click on the headers to sort the data.

These studies highlight the versatility of the pyrazole framework in creating selective estrogen receptor modulators. The specific structure of this compound suggests it could interact with the estrogen receptor, and further investigation into its binding affinity and functional activity is warranted.

General Principles of Molecular Mechanism of Action Elucidation

Elucidating the molecular mechanism of action (MoA) of a chemical compound is a critical step in drug discovery and development. It involves identifying the specific biochemical interactions through which a substance produces its pharmacological effect. nih.govwikipedia.org This process defines the molecular targets, such as enzymes or receptors, and the subsequent cellular events that lead to the observed biological response. wikipedia.orgmhmedical.com A thorough understanding of the MoA is essential for assessing a compound's efficacy and potential toxicity. nih.gov

The elucidation of a compound's MoA typically involves a combination of experimental and computational approaches.

Experimental Approaches:

Biochemical Assays: These are fundamental for characterizing the interaction between a compound and its target. For enzymes, classical enzymology techniques can determine the type of inhibition (e.g., competitive, non-competitive). sygnaturediscovery.com For receptors, binding assays using radiolabeled ligands are used to determine binding affinity (K_i) and specificity. livingwithendometriosis.org

Affinity-Based Methods: Techniques like affinity chromatography and affinity purification are used to isolate the direct binding partners of a compound from complex biological samples. nih.gov

Structural Biology: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution structural information about how a compound binds to its target protein. sygnaturediscovery.com This detailed understanding of the binding site is invaluable for structure-based drug design.

Cell-Based Assays: These assays measure the functional consequences of a compound's interaction with its target within a cellular context. nih.gov Examples include reporter gene assays to measure changes in gene transcription and cell viability assays to assess antiproliferative effects. nih.govnih.gov

"Omics" Technologies: Genomics, transcriptomics, proteomics, and chemoproteomics offer a global view of the cellular response to a compound. wikipedia.org By analyzing changes in gene expression, protein levels, or post-translational modifications, researchers can identify pathways and networks affected by the compound, providing clues to its MoA. nih.govwikipedia.org

Computational Approaches:

Molecular Docking: This computational technique predicts the preferred orientation of a compound when bound to a target protein. nih.govnih.gov It is widely used to screen virtual libraries of compounds and to rationalize structure-activity relationships.

Network Perturbation Analysis: This approach analyzes how a compound perturbs molecular interaction networks within a cell to identify its targets and effectors. nih.gov

Structure Activity Relationship Sar Studies for Pyrazole Derivatives Bearing Thienyl Substituents

Systemic Analysis of Substituent Effects on Biological Potency and Selectivity

Research into thienyl-pyrazole analogues has revealed that the introduction of various functional groups can significantly modulate their biological efficacy and selectivity. For instance, in a series of thienyl-pyrazoline derivatives, the presence of electron-withdrawing or electron-donating groups on the phenyl ring attached to the pyrazole (B372694) nitrogen has a marked impact on their antioxidant activity.

A study on a series of 1,3,5-trisubstituted-2-pyrazoline derivatives demonstrated that compounds bearing a 4-chlorophenyl or a 4-fluorophenyl group at the 1-position of the pyrazole ring exhibited significant biological activity. This suggests that halogen substitution on the N-phenyl ring can be beneficial for potency.

| Compound | Substituent at Pyrazole N1 | Substituent at Pyrazole C3 | Substituent at Thiophene (B33073) C3 | Biological Activity |

| Compound A | Phenyl | 4-Chlorophenyl | H | Moderate |

| Compound B | 3-Chlorophenyl | 4-Chlorophenyl | Methyl | Significant |

| Compound C | 4-Fluorophenyl | Phenyl | H | Notable |

Conformation and Electronic Properties of the Thienyl Moiety and Its Influence on Pharmacological Profiles

The conformation and electronic landscape of the thienyl moiety play a pivotal role in shaping the pharmacological profile of these derivatives. The orientation of the thiophene ring relative to the pyrazole core can dictate the molecule's ability to fit into the binding pocket of a target protein. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the preferred conformations and electronic distributions of these molecules. researchgate.netmdpi.com

The electronic properties of the thienyl ring, influenced by substituents like the chlorine atom in 5-(3-Chloro-2-Thienyl)-1H-Pyrazole , can affect the molecule's reactivity and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. Molecular docking studies on related thienyl-pyrazole compounds have indicated that the thiophene ring often participates in crucial interactions within the active site of target enzymes. researchgate.net

Impact of Chlorine Atom Position and Nature of Substitution on Activity

The position of the chlorine atom on the thienyl ring is a critical factor influencing biological activity. In This compound , the chlorine is at the 3-position of the thiophene ring. The electronegativity and steric bulk of the chlorine atom at this specific position can significantly alter the electronic density and steric hindrance of the thiophene ring, thereby affecting its interaction with target receptors.